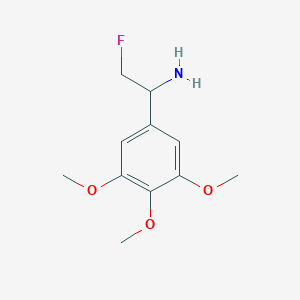
2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a fluoro group and a trimethoxyphenyl group attached to an ethanamine backbone. The trimethoxyphenyl group is known for its bioactive properties, making this compound of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and fluoroethanamine.
Formation of Intermediate: The aldehyde group of 3,4,5-trimethoxybenzaldehyde is first converted to an imine by reacting with fluoroethanamine under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the fluoro or methoxy groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential bioactive properties, including anti-cancer and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethanamine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and affecting cell division. The fluoro group may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Lacks the fluoro group but shares the trimethoxyphenyl structure.
2-Fluoro-1-(3,4-dimethoxyphenyl)ethanamine: Similar structure but with one less methoxy group.
Mescaline (3,4,5-Trimethoxyphenethylamine): A naturally occurring psychedelic compound with similar structural features.
Uniqueness
2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethanamine is unique due to the presence of both the fluoro and trimethoxyphenyl groups. This combination may confer distinct bioactive properties, making it a valuable compound for research in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C11H16FNO3 |
|---|---|
Molekulargewicht |
229.25 g/mol |
IUPAC-Name |
2-fluoro-1-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H16FNO3/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8H,6,13H2,1-3H3 |
InChI-Schlüssel |
WYIRHSHNPBGLRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(CF)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



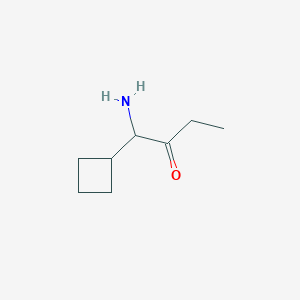
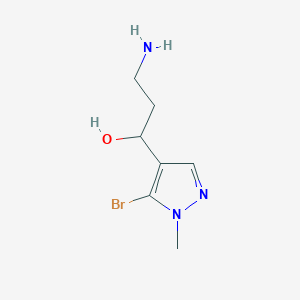
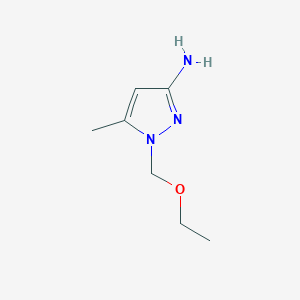


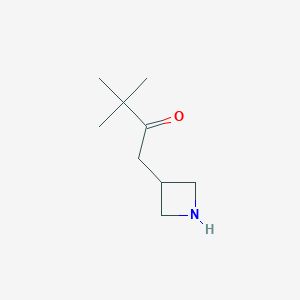
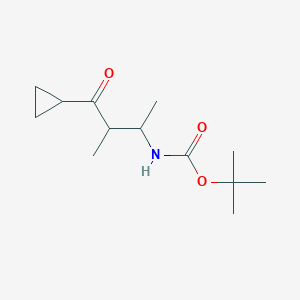
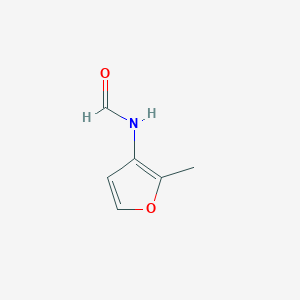

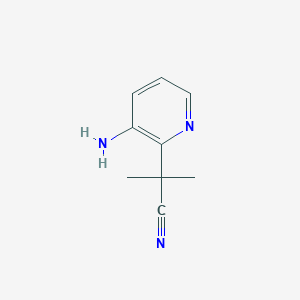
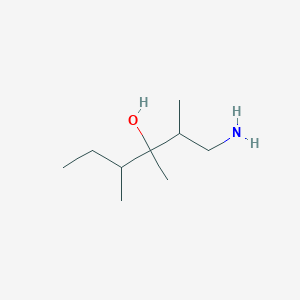
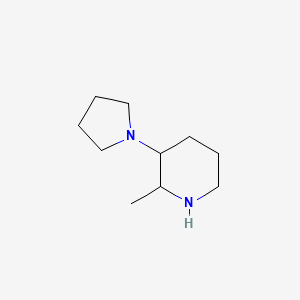
![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
